molecular formula C10H13N3S B2505047 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380442-05-7

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2505047
CAS No.: 380442-05-7
M. Wt: 207.3
InChI Key: CRDIPTGKMXNOKB-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H13N3S and its molecular weight is 207.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine and similar compounds have been investigated for their antimicrobial properties. Abdelhamid et al. (2010) synthesized a series of compounds containing the thiazole moiety, including derivatives similar to this compound, and tested their antimicrobial activity. The results indicated potential applications in combating various microorganisms (Abdelhamid, A., Abdelall, E. K. A., Abdel-Riheem, N. A., & Ahmed, S., 2010).

Chemical Functional Unit in Therapeutics

The compound has been identified as a versatile chemical functional unit present in many therapeutically important species. Bhatia et al. (2013) analyzed its quantum chemical properties, indicating its relevance in the development of therapeutic agents. This study highlights its dynamic tautomerism and divalent N(I) character, important factors in drug design (Bhatia, S., Malkhede, Y. J., & Bharatam, P., 2013).

Solvatochromic Behavior

The compound's derivatives have been studied for their solvatochromic behavior. Modi and Patel (2013) synthesized and characterized novel bisheteroaryl bisazo dyes containing derivatives of this compound, evaluating their color properties in different solvents. This research has implications for the development of colorimetric sensors and dyes (Modi, V. P., & Patel, H. S., 2013).

Heterocyclic Derivative Synthesis

The compound is also significant in the synthesis of various heterocyclic derivatives. Dani et al. (2013) explored the synthesis and characterization of thiadiazol derivatives, demonstrating the compound's utility in creating complex molecular structures with potential applications in various chemical industries (Dani, R., Bharty, M. K., Kushawaha, S. K., Paswan, S., Prakash, O., Singh, R., & Singh, N. K., 2013).

Antibacterial Evaluation

Etemadi et al. (2016) conducted a study on derivatives of this compound, focusing on their antibacterial efficacy. This research provides insights into the potential use of these compounds in developing new antibacterial agents (Etemadi, Y., Shiri, A., Eshghi, H., Akbarzadeh, M., Saadat, K., Mozafari, S., Beyzaei, H., & Moghaddam‐manesh, M., 2016).

Properties

IUPAC Name

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-8-6-12-10(14-8)13-7-9-2-4-11-5-3-9/h2-5,8H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDIPTGKMXNOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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